3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro, propoxy, and furan groups, along with a dioxidotetrahydrothiophenyl moiety. Its unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the Benzamide Core: This step involves the reaction of 3,5-dichloro-4-propoxybenzoic acid with appropriate amines under suitable conditions to form the benzamide core.
Introduction of the Furan Group: The furan group can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acylating agent.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the intermediate compound with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-methoxybenzamide: This compound has a methoxy group instead of a propoxy group, which may affect its chemical and biological properties.
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-ethoxybenzamide: This compound has an ethoxy group instead of a propoxy group, leading to potential differences in reactivity and activity.
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-butoxybenzamide: This compound has a butoxy group instead of a propoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23Cl2NO5S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H23Cl2NO5S/c1-3-7-27-19-17(21)9-14(10-18(19)22)20(24)23(11-16-5-4-13(2)28-16)15-6-8-29(25,26)12-15/h4-5,9-10,15H,3,6-8,11-12H2,1-2H3 |
InChI Key |
FSHGZLPWFOFMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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